Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C5H5BrN2O3. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and the oxadiazole ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with bromine and carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Another brominated oxadiazole with similar reactivity but different substitution patterns.
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate: A chlorinated analogue with similar chemical properties but different biological activities.
Ethyl 5-iodo-1,3,4-oxadiazole-2-carboxylate: An iodinated derivative with unique reactivity due to the presence of iodine.
Uniqueness
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the oxadiazole ring provides stability and enhances the compound’s potential for biological applications.
Properties
IUPAC Name |
ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNZUKINCAFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916889-45-7 | |
Record name | Ethyl 5-bromo-1,3,4-oxadizole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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